molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2779183
CAS No.: 2097927-38-1
M. Wt: 325.43
InChI Key: HYVKULYPFQRRGN-UHFFFAOYSA-N
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Description

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a methanesulfonyl group and a hexahydrocinnolinone core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, piperidine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonylpiperidine.

    Alkylation: The methanesulfonylpiperidine is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with a suitable reagent, such as sodium hydride, to form the hexahydrocinnolinone core.

    Final Assembly: The final step involves the coupling of the piperidine intermediate with the hexahydrocinnolinone core under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the hexahydrocinnolinone core.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methanesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the hexahydrocinnolinone core can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydroquinolin-3-one: Similar structure but with a quinoline core.

    2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydroisoquinolin-3-one: Similar structure but with an isoquinoline core.

Uniqueness

The uniqueness of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in its specific combination of the piperidine and hexahydrocinnolinone moieties, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKULYPFQRRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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